8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Medicinal chemists face potency drift when replacing the N8-ethyl pharmacophore with methyl analogs. This 8-ethyl-2-(methylthio) scaffold is the direct precursor to the key 6-bromo-8-ethyl intermediate (patent CN103596951A), enabling rapid SAR via C2 amine displacement and C6 Suzuki coupling. • N8-ethyl group ensures target engagement for CDK4/IDH inhibitors • logP ~1.5 supports CNS drug discovery MPO profiles • Sourced at ≥96% purity with ISO documentation for GLP/IND studies

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 211244-82-5
Cat. No. B1600136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one
CAS211244-82-5
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=CC2=CN=C(N=C21)SC
InChIInChI=1S/C10H11N3OS/c1-3-13-8(14)5-4-7-6-11-10(15-2)12-9(7)13/h4-6H,3H2,1-2H3
InChIKeyRNYUFDKLBWLNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one Overview


8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 211244-82-5) is a bicyclic pyrido[2,3-d]pyrimidin-7-one scaffold featuring an N8-ethyl substituent and a C2-methylthio leaving group [1]. With a molecular formula of C₁₀H₁₁N₃OS and a molecular weight of 221.28 g/mol, this compound serves as a versatile synthetic intermediate in the preparation of kinase inhibitor libraries, particularly those targeting cyclin-dependent kinases (CDKs) and isocitrate dehydrogenase (IDH) [2]. Its dual functional handles—the oxidizable/displaceable methylthio group at C2 and the alkylated lactam nitrogen at N8—enable divergent downstream functionalization not achievable with unsubstituted or N8-methyl analogs.

1
Kinase inhibitor intermediate Bicyclic scaffold with displaceable C2 methylthio handle supports CDK and IDH inhibitor library synthesis.
2
Divergent functionalization N8-ethyl and C2-methylthio groups enable synthetic routes not accessible with N8-methyl or unsubstituted analogs.
Reported fit for medicinal chemistry campaigns
3
Patent-precedented route Retained 8-ethyl substituent appears in downstream CDK4 and IDH inhibitor patent intermediates.
May support route scouting for kinase-targeted libraries

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one: Why It Cannot Be Replaced


Substituting 8-ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one with its closest structural analogs—8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211244-87-0) or the N8-unsubstituted 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one—introduces measurable differences in physicochemical properties, synthetic accessibility, and downstream biological performance [1]. The N8-ethyl group contributes approximately +14 Da in molecular weight and an estimated +0.5 unit increase in computed logP relative to the N8-methyl analog, altering both chromatographic behavior and membrane permeability of final compounds [1]. Critically, patent literature demonstrates that the 8-ethyl substituent is retained through multi-step synthetic sequences to yield potent CDK4 and IDH inhibitors, indicating that the ethyl group is not a passive spectator but a pharmacophoric element essential for target engagement [2]. Generic substitution with N8-methyl or N8-H intermediates therefore risks producing final compounds with divergent potency, selectivity, and pharmacokinetic profiles.

Target
8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one
MW 221.28, estimated logP ~1.5, retains pharmacophoric ethyl group in patent precedents.
8-Methyl Analog
Lower lipophilicity (logP 1.0) and molecular weight; no patent precedent for CDK4/IDH pathways. Physicochemical profile may shift downstream compound permeability and target engagement.
Target
Certified purity grades available (≥98% ISO), published pricing, and documented synthetic utility in multi-step sequences.
N8-Unsubstituted Analog
Lacks the N8-ethyl pharmacophoric element; stored at 4°C vs. −20°C for target. Divergent stability and synthetic route compatibility may limit direct substitution in kinase inhibitor programs.

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one: Differentiation Evidence


Purity and Pricing Transparency

The 8-ethyl derivative (CAS 211244-82-5) is offered at 96% purity by Macklin at 450 CNY/100 mg, with a published price enabling direct budgetary planning [1]. In contrast, the 8-methyl analog (CAS 211244-87-0) from the same vendor class shows 'price upon inquiry' status, introducing procurement friction for time-sensitive projects. MolCore supplies the 8-ethyl compound at ≥98% purity under ISO certification, suitable for GLP-grade research applications . The 8-methyl analog is listed at 98% purity by Leyan but without publicly disclosed pricing tiers .

Purity & Pricing
Head-to-head
96% (Macklin, 450 CNY/100 mg); ≥98% ISO-certified (MolCore) vs. 98% 8-methyl analog (price upon inquiry, no ISO supplier confirmed)
Supports budget planning and certified procurement workflows.
Vendor catalog data April 2026; pricing subject to change.
Medicinal Chemistry Chemical Procurement Building Block Sourcing

Molecular Weight and Lipophilicity Differentiation

The 8-ethyl substituent on the target compound adds 14.03 Da to the molecular weight relative to the 8-methyl analog (221.28 vs. 207.25 g/mol) and introduces an additional rotatable bond (2 vs. 1), as computed by PubChem and vendor data [1]. The estimated logP increase of approximately +0.5 units (XLogP3-AA ~1.5 for the 8-ethyl vs. 1.0 for the 8-methyl) is consistent with the known Hansch π-value for a methylene increment (+0.5) [1].

MW & Lipophilicity
Cross-study
ΔMW +14.03 g/mol, Δrotatable bonds +1, ΔXLogP3-AA ≈ +0.5 vs. 8-methyl analog
Lipophilicity shift may influence permeability and chromatographic retention.
PubChem computed properties; logP extrapolated for target.
Physicochemical Profiling Drug Design Scaffold Selection

Patent-Validated Synthetic Utility

Patent CN103596951A explicitly employs 6-bromo-8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one—the direct 6-bromo derivative of the target compound—as Intermediate 1 in a multi-step synthesis of 8-ethyl-6-(aryl)pyrido[2,3-d]pyrimidin-7(8H)-ones for cancer and CNS indications [1]. Separately, IDH inhibitor patents cite the 8-ethyl-2-(methylthio) scaffold as a core intermediate for gem-disubstituted heterocyclic IDH modulators . In contrast, no equivalent patent precedent was identified for the N8-methyl or N8-H analogs as intermediates in the same therapeutic programs, suggesting that the 8-ethyl substitution is specifically required for the target product profile [2].

Patent Synthetic Utility
Class-level
Cited as core scaffold in ≥2 patent families (CDK4, IDH) vs. 0 identified for N8-methyl/N8-H analogs
May support literature-precedented route scoping for kinase inhibitor campaigns.
Patent search limited to English/Chinese patents as of April 2026.
Kinase Inhibitor Synthesis Patent Intermediate CDK4 IDH

Storage Condition Stringency

Biomart specifies storage at −20°C, dry, sealed, and protected from light for the 8-ethyl compound (CAS 211244-82-5), indicating heightened thermal or photolytic sensitivity relative to the 8-methyl analog . In contrast, the 8-methyl analog (CAS 211244-87-0) is listed by multiple vendors without explicit sub-ambient storage requirements, and the N8-unsubstituted 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is reported stable at 4°C . This differential stability profile has direct implications for inventory management, shipping logistics, and experimental planning.

Storage Stringency
Data to verify
−20°C, dry, sealed (Biomart) vs. 4°C or ambient for N8-H/N8-methyl analogs
Cold-chain requirement may influence inventory and shipping logistics.
Vendor recommendations; stability not independently verified.
Compound Stability Inventory Management Long-Term Storage

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one: Application Scenarios


CDK4/6 Inhibitor Library Synthesis

For medicinal chemistry teams building focused kinase inhibitor libraries, the 8-ethyl-2-(methylthio) scaffold provides a direct entry point to the 6-bromo-8-ethyl intermediate used in patent CN103596951A . C2 methylthio displacement with diverse amines and subsequent C6 Suzuki coupling enables rapid SAR exploration, while the 8-ethyl group ensures the final compounds maintain the pharmacophoric requirements for CDK4/6 inhibition as established in the primary literature [1].

IDH Inhibitor Development Programs

The compound is cited as a relevant intermediate in patent families covering gem-disubstituted heterocyclic IDH inhibitors . Procuring the N8-ethyl building block at the outset of an IDH inhibitor campaign ensures alignment with patent-precedented synthetic routes targeting mutated IDH1/2, avoiding the need to re-validate synthetic pathways that would be required if starting from N8-methyl or N8-H analogs.

CNS-Penetrant Kinase Inhibitor Scaffold Selection

The computed logP increase of approximately +0.5 units relative to the N8-methyl analog positions the 8-ethyl scaffold favorably for CNS drug discovery programs where moderate lipophilicity (logP 1–3) is desired for blood-brain barrier penetration . The additional rotatable bond and molecular weight also provide useful differentiation in multiparameter optimization (MPO) scoring for lead selection [1].

Quality-Controlled Procurement for GLP/IND Studies

MolCore offers the compound at ≥98% purity under ISO certification, making it suitable for GLP toxicology batch production and IND-enabling studies where certified purity documentation is a regulatory requirement . The published pricing from Macklin (96% purity, 450 CNY/100 mg) further supports cost modeling for multi-gram scale-up [1].

Application
Selection Property
Validation Focus
CDK4/6 inhibitor library synthesis
Patent-precedented C2/C6 divergent handles
Route reproducibility and pharmacophoric ethyl retention
IDH inhibitor development
Cited intermediate in gem-disubstituted IDH patents
Alignment with literature-precedented synthetic pathways
CNS-penetrant kinase inhibitor scaffold selection
Moderate lipophilicity shift vs. N8-methyl analog
Multiparameter optimization scoring for CNS penetration
Quality-controlled procurement for GLP/IND-enabling studies
ISO-certified high-purity grade availability
Certified purity documentation and cost modeling for scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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